molecular formula C8H11N3 B1273602 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile CAS No. 5589-97-9

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Cat. No. B1273602
CAS RN: 5589-97-9
M. Wt: 149.19 g/mol
InChI Key: ICIVXBSKIBYPHR-UHFFFAOYSA-N
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Description

The compound "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile" is a pyrazole derivative, which is a class of organic compounds with significant interest due to their diverse range of applications, including analytical reagents, dyes, and medicinal substances . Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms. The specific compound is not directly studied in the provided papers, but related compounds and their properties and syntheses are discussed.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of dimethylpyrazole with various reagents under different conditions. For example, the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole was achieved by reacting 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane under phase transfer catalysis and ultrasonic irradiation conditions . Similarly, the synthesis of other pyrazole derivatives, such as 1,1,3,3-tetra-[1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxopyrazole]propane, involved electrophilic substitution reactions . These methods could potentially be adapted for the synthesis of "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectral methods such as IR, NMR, and X-ray crystallography . For instance, the structure of a nickel(II) nitrate complex with 1,3-bis(3,5-dimethylpyrazol-1-yl)propane was determined by X-ray crystallography . These techniques could be employed to analyze the molecular structure of "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile" once synthesized.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including the formation of coordination polymers and complexes with metal ions . For example, ligands with metal nitrates can form discrete complexes with eight-membered metallocycles . The reactivity of "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile" with metal ions could be explored to form new coordination compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting points, and the ability to form hydrogen-bonded dimers, are important for their practical applications . For instance, the propionic acid groups in a pyrazole derivative formed a hydrogen-bonded dimer in the solid state . The physical and chemical properties of "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile" would need to be characterized through experimental studies, including solubility tests, melting point determination, and spectroscopic analysis.

Scientific Research Applications

Complex Formation and Coordination Chemistry

  • Palladium Complexes : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile has been utilized in the synthesis of palladium complexes. These complexes are formed through coordination with nitrogen atoms in the pyrazole and imine groups, displaying significant thermal stability up to 200–210°C. Such complexes are of interest in studying anticonvulsant properties (Khachatryan et al., 2017).

Metal-Organic Frameworks and Crystal Engineering

  • Nickel(II) Complexes : In research on mixed pyrazole-diamine/Ni(II) complexes, this compound contributes to forming structures with interesting crystal properties. These structures are stabilized through hydrogen bonds within the crystal lattice, with potential applications in antibacterial activity studies (Titi et al., 2021).
  • Zinc(II) Complexes : The compound is used in synthesizing Zn(II) complexes characterized by X-ray diffraction methods. These complexes exhibit unique 3D supramolecular structures, making them interesting for applications in supramolecular crystal engineering (Guerrero et al., 2015).

Synthetic Organic Chemistry and Catalysis

  • Selenoacetalyzation Reactions : This compound plays a role in the selenoacetalyzation of 4-Formylpyrazoles, leading to the formation of unique selenane derivatives, which has implications in synthetic organic chemistry (Papernaya et al., 2013).
  • Anticancer Compound Synthesis : It reacts with various agents to synthesize heterocyclic compounds with potential anticancer activity. These reactions produce a range of derivatives, demonstrating the versatility of this compound in medicinal chemistry (Metwally et al., 2016).

Corrosion Inhibition

  • As Corrosion Inhibitors : Pyrazole ligands derived from this compound and their metal complexes have been investigated as novel corrosion inhibitors. These studies demonstrate the potential of these complexes in protecting metals like steel from corrosion, which is vital in industrial applications (Masoumi et al., 2020).

Future Directions

Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. Additionally, safety and hazard information would be beneficial for handling and usage of this compound .

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIVXBSKIBYPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384109
Record name 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

CAS RN

5589-97-9
Record name 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OS Attaryan, AO Baltayan, KS Badalyan… - Russian journal of …, 2006 - Springer
Cyanoethylation of pyrazoles under conditions of phase-transfer catalysis and hydrogenation of the cyanoethylation products Page 1 1131 ISSN 1070-3632, Russian Journal of General …
Number of citations: 9 link.springer.com

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